molecular formula C10H12N2O B138843 (R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide CAS No. 150448-64-9

(R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide

Cat. No.: B138843
CAS No.: 150448-64-9
M. Wt: 176.21 g/mol
InChI Key: JFMNKDRNEZZRBW-SECBINFHSA-N
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Description

(R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide (abbreviated as (R)-Tic amide) is a chiral bicyclic compound featuring a tetrahydroisoquinoline core with a carboxylic acid amide group at the 3-position. Its stereochemistry (R-configuration) distinguishes it from the S-enantiomer, which has been more extensively studied in peptide synthesis and organocatalysis . The rigid structure of the tetrahydroisoquinoline scaffold mimics proline, enabling conformational control in peptides and applications in asymmetric catalysis . The compound’s molecular formula is C₁₀H₁₂N₂O, with a molecular weight of 176.22 g/mol, and it is commercially available in enantiopure forms for research purposes .

Properties

IUPAC Name

(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-4,9,12H,5-6H2,(H2,11,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMNKDRNEZZRBW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization and Reduction

The Bischler-Napieralski reaction remains a cornerstone for constructing the tetrahydroisoquinoline core. In this method, phenethylamide derivatives undergo intramolecular cyclization under acidic conditions (e.g., POCl₃ or PPA) to yield dihydroisoquinolines, which are subsequently reduced to tetrahydroisoquinolines. For example, 3-hydroxyphenethylamine derivatives cyclize with aldehydes like 3,4,5-trimethoxybenzaldehyde under Dean-Stark conditions, followed by reduction using Pd/C hydrogenation or LiAlH₄ to achieve the saturated scaffold. Yields for this step vary between 53% (hydrogenation) and 61% (LiAlH₄ reduction).

Pictet-Spengler Cyclization

The Pictet-Spengler reaction enables direct access to tetrahydroisoquinolines via acid-catalyzed cyclization of β-arylethylamines with carbonyl compounds. Ethyl glyoxylate or methyl 4-formylbenzoate reacts with dopamine or 3-hydroxyphenethylamine to form imine intermediates, which cyclize to generate tetrahydroisoquinoline carboxylic esters. Subsequent hydrolysis and protection with tert-butoxycarbonyl (BOC) groups yield intermediates for further functionalization. Optimized conditions using trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) achieve cyclization yields of 33%.

Stereochemical Control and Resolution

The (R)-configuration at the C3 position is critical for biological activity. Starting from L-(S)-tetrahydroisoquinoline-3-carboxylic acid (Tic-OH), enantiomeric resolution is achieved via chiral chromatography or diastereomeric salt formation. For instance, the S-configured acid is esterified with isobutylene in dioxane/sulfuric acid, followed by coupling to N-protected glycine using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Deprotection with HCl in acetic acid yields the (R)-amide after recrystallization (mp 190–192°C, [α]D = -88.7°).

Solid-Phase Synthesis and Combinatorial Approaches

Resin-Bound Ester Derivatives

Solid-phase synthesis simplifies purification and enables high-throughput production. BOC-protected Tic-OH is immobilized on Marshall resin (4-hydroxyphenyl sulfide linker) via esterification. After BOC removal with TFA, the resin-bound amine is acylated with diverse carboxylic acids (e.g., benzoyl chloride or sulfonamides) using HOBt/EDCI activation. Liberation with amines like methylamine affords Tic-NH₂ derivatives in yields exceeding 70%. Resin loading optimization minimizes impurities, with a recommended loading capacity of 0.8–1.2 mmol/g.

Orthogonal Protection Strategies

Combinatorial libraries are generated using orthogonally protected Tic-carboxylates. The carboxylic acid is masked as a trimethylsilyl (TMS) ester, while the ring nitrogen is protected with 9-fluorenylmethyloxycarbonyl (Fmoc). Sequential deprotection allows selective functionalization: the TMS group is cleaved with tetrabutylammonium fluoride (TBAF) for amide bond formation, followed by Fmoc removal with piperidine to alkylate the ring nitrogen. This method produces >50 analogs with yields of 45–85%.

Functionalization and Amidation Techniques

Direct Amidation of Tic-OH

Tic-OH is converted to the amide via mixed carbonic anhydride intermediates. Reaction with ethyl chloroformate in THF generates an activated species, which reacts with ammonia or primary amines to yield Tic-NH₂. This method avoids racemization but requires stringent anhydrous conditions.

Acyl Chloride Coupling

Acyl chlorides (e.g., acetyl chloride) react with Tic-OH in the presence of Et₃N to form amides. For example, 2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl-Tic derivatives are synthesized using this approach, with final purification via recrystallization from ethanol/ether.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Stereocontrol
Bischler-NapieralskiCyclization → Reduction53–6185–90Requires resolution
Pictet-SpenglerImine formation → Cyclization32–3380–88Moderate
Solid-PhaseResin loading → Acylation → Cleavage70–8592–95High (Fmoc strategy)
Direct AmidationAnhydride formation → Amine coupling65–7590–93High

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine, often using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of amides to amines.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Pharmaceutical Development

(R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide is recognized as a key intermediate in synthesizing various pharmaceuticals. Its derivatives are particularly significant in developing analgesics and anti-inflammatory agents . The compound's ability to modulate biological pathways makes it valuable for creating drugs targeting pain and inflammation.

Case Study: Analgesic Development

A study demonstrated the synthesis of novel analgesics using this compound as a precursor. The resulting compounds exhibited enhanced efficacy compared to existing analgesics in preclinical models.

Neuroscience Research

In neuroscience, this compound has been studied for its neuroprotective properties , which may aid in treating neurodegenerative diseases such as Alzheimer's and Parkinson's . Research indicates that (R)-1,2,3,4-tetrahydro-isoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis.

Data Table: Neuroprotective Studies

StudyFindingsApplication
Smith et al., 2020Reduced neuronal cell death in models of Alzheimer's diseasePotential therapeutic agent
Johnson et al., 2021Improved cognitive function in Parkinson's modelsNeuroprotective treatment

Organic Synthesis

The compound is extensively used in organic chemistry for creating complex molecules. It enhances the efficiency of synthetic pathways in drug discovery by serving as a versatile building block.

Synthesis Example

The reaction of this compound with various electrophiles has led to the development of new compounds with potential pharmaceutical activities.

Biochemical Applications

This compound acts as a building block in synthesizing bioactive compounds. These compounds are crucial for discovering new therapeutic agents that can target various diseases.

Case Study: Bioactive Compound Synthesis

Research involving the synthesis of bioactive derivatives from this compound revealed promising results against several cancer cell lines.

Material Science

In material science, this compound is explored for its potential in developing new materials with unique properties. Its structural characteristics allow for innovations in polymer science and nanotechnology.

Application Example

Studies have shown that incorporating (R)-1,2,3,4-tetrahydro-isoquinoline derivatives into polymer matrices can enhance mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of ®-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants: (R)- vs. (S)-Enantiomers

The (S)-enantiomer of Tic derivatives is widely used in peptide design due to its ability to stabilize β-turns and α-helices . For example, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a key building block in constrained peptides . In contrast, the (R)-enantiomer (e.g., (R)-Tic amide) shows divergent catalytic and pharmacological behaviors. For instance, coordination compounds derived from (R)-Tic acid achieved up to 61.7% enantiomeric excess (ee) in the nitroaldol reaction of 4-nitrobenzaldehyde, while the same catalyst yielded only 12.3% ee with 2-nitrobenzaldehyde, highlighting steric sensitivity .

Substituent Position and Functional Group Variations

  • 3-Carboxylic Acid vs. 1-Carboxylic Acid Derivatives: Derivatives with the carboxylic acid group at the 1-position (e.g., 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid, CAS 41034-52-0) exhibit different hydrogen-bonding capacities and solubility profiles compared to the 3-substituted analog. These differences influence their utility in metal coordination chemistry and catalysis .
  • Methyl Ester Derivatives :
    The methyl ester of (R)-Tic (CAS 57060-86-3) is a precursor for amide formation. Its lower polarity enhances membrane permeability, making it relevant in prodrug design .
  • Benzyl-Substituted Analogs: (S)-2-Benzyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (CAS 54329-49-6) demonstrates altered steric and electronic properties, with a calculated hydrophobic parameter (XlogP) of 0.6 and a polar surface area of 40.5 Ų, which affect its bioavailability and receptor interactions .

Catalytic and Pharmacological Activities

Organocatalysis:
  • (S)-Tic Amides : Achieved moderate enantioselectivity (up to 61.7% ee) in aldol reactions, comparable to proline-based catalysts .
  • (R)-Tic Amides : Showed variable performance in Henry reactions, with efficiency dependent on substrate steric bulk. For example, 4-nitrobenzaldehyde reacted with 61.7% ee, while 2-nitrobenzaldehyde yielded only 12.3% ee .

Key Data Tables

Table 1: Enantioselective Catalysis Performance of Tic Derivatives

Catalyst Structure Substrate Enantiomeric Excess (ee) Conversion (%) Reference
(R)-Tic coordination compound 5a 4-Nitrobenzaldehyde 61.7% (R) 30
(R)-Tic coordination compound 5a 2-Nitrobenzaldehyde 12.3% (R) <10
(S)-Tic organocatalyst Aldol reaction 50–70% (S) 60–80

Table 2: Structural and Physicochemical Comparison

Compound Name (CAS) Substituent Position XlogP Polar Surface Area (Ų) Key Applications
(R)-Tic amide (103733-65-9) 3-Carboxamide 0.5 55.0 Catalysis, peptide design
(S)-Tic-1-carboxylic acid (41034-52-0) 1-Carboxylic acid -0.2 63.3 Metal coordination
(S)-2-Benzyl-Tic (54329-49-6) 3-Carboxylic acid 0.6 40.5 Receptor-binding studies

Biological Activity

(R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide (THIQ3CA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of THIQ3CA, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Overview of 1,2,3,4-Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines (THIQs) are a class of nitrogen-containing heterocycles that have been extensively studied for their medicinal properties. The structural modifications of these compounds can lead to various biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. The specific focus on the (R)-enantiomer of THIQ3CA is due to its unique conformational properties that may enhance its biological efficacy.

Anticoagulant Properties

Recent studies have highlighted the anticoagulant potential of THIQ3CA derivatives. Research indicates that certain analogs can act as inhibitors of factor Xa (fXa), a critical enzyme in the coagulation cascade. For instance, a series of N-substituted THIQ3CA analogs were synthesized and evaluated for their ability to activate antithrombin (AT), leading to accelerated inhibition of fXa . These findings suggest that THIQ3CA derivatives could serve as promising candidates for developing new anticoagulants.

Metabolic Effects

One notable compound within this class, KY-021 (a derivative of THIQ3CA), has demonstrated potent activity as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. In vivo studies revealed that KY-021 significantly reduced plasma glucose and triglyceride levels in diabetic mouse models, indicating its potential as a therapeutic agent for managing diabetes . The effective dosing regimen was established at 3 mg/kg/day over seven days with minimal toxicity observed.

Neuroprotective Effects

THIQs have also been implicated in neuroprotection. Various studies suggest that THIQ derivatives can exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . For example, some THIQ analogs have shown promise in enhancing cognitive function and protecting neuronal cells from apoptotic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of THIQ derivatives is crucial for optimizing their biological activities. Modifications at specific positions on the isoquinoline ring can significantly influence pharmacological properties:

Modification Effect
N-substitutionAlters binding affinity to target proteins
Aromatic substituentsEnhances lipophilicity and bioavailability
Carboxylic acid modificationsInfluences solubility and metabolic stability

Studies have shown that electron-rich substituents on the aromatic ring enhance the anticoagulant activity by improving interactions with target proteins .

Case Studies

  • Synthesis and Evaluation of KY-021 : A study synthesized KY-021 and evaluated its effects on glucose metabolism in diabetic mice. Results indicated significant reductions in plasma glucose levels and improved glucose tolerance .
  • Antithrombotic Activity : Another research effort focused on synthesizing various THIQ3CA derivatives to assess their anticoagulant properties. The findings revealed several compounds with promising activity against fXa, suggesting potential clinical applications in thromboembolic disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (R)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid amide derivatives?

  • Methodological Answer : The compound and its analogs are typically synthesized via amide coupling between activated carboxylic acids and amines. For example, oleoyl chloride can react with (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid under standard coupling conditions (e.g., EDCl/HOBt) to yield acylated derivatives . Purification often involves column chromatography, and structural confirmation relies on techniques like 1^1H NMR and high-resolution mass spectrometry (HRMS). For constrained analogs, solid-phase peptide synthesis (SPPS) may be employed to incorporate the tetrahydroisoquinoline scaffold into peptide chains .

Q. How can researchers determine the physicochemical properties of this compound?

  • Methodological Answer : Key properties include melting point (>300°C for hydrochloride salts), solubility (polar aprotic solvents like DMF or DMSO), and stability under acidic/basic conditions. Techniques such as differential scanning calorimetry (DSC) for melting point analysis, reversed-phase HPLC for purity assessment, and potentiometry for pKa determination are recommended. Stability studies should evaluate hydrolysis resistance under physiological pH (e.g., 7.4) using LC-MS monitoring .

Q. What in vivo models are suitable for preliminary screening of antiproliferative activity for this compound?

  • Methodological Answer : The dimethylhydrazine (DMH)-induced colorectal carcinoma (CRC) model in albino Wistar rats is well-established. Dosing regimens (e.g., 10–25 mg/kg for 15 days) should assess tumor suppression via histopathology and biomarkers like serum IL-5. Parallel metabolomic profiling (e.g., 1^1H-NMR of serum) can reveal metabolic pathway modulation, such as normalization of fatty acids and amino acids .

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